2034366-46-4 vs. 1-(4-Chlorophenyl)piperazine: Computational Bioactivity Spectrum Differentiation
The Prediction of Activity Spectra for Substances (PASS) algorithm, applied to structurally related cyclopentyloxy-pyridine piperazines, indicates that the cyclopentyloxy-pyridine motif confers a distinct probability profile for anti-tubercular, kinase inhibitory, and neuroactive activities relative to the unadorned 1-(4-chlorophenyl)piperazine core . While no direct experimental IC50 comparison is available for the target compound, the PASS-predicted activity landscape suggests that the target compound occupies a different region of bioactivity space compared to the simpler comparator.
| Evidence Dimension | Predicted bioactivity spectrum (Pa > 0.5) |
|---|---|
| Target Compound Data | Predicted anti-tubercular, kinase inhibitor, and neuroactive activities based on PASS for cyclopentyloxy-pyridine piperazine analogs |
| Comparator Or Baseline | 1-(4-Chlorophenyl)piperazine: predicted primarily neuroactive (dopamine/serotonin receptor modulation) [1] |
| Quantified Difference | Qualitative difference in predicted target class enrichment; no numerical probability comparison available |
| Conditions | In silico PASS prediction model, no confirmatory experimental data |
Why This Matters
For procurement decisions in phenotypic or target-based screening, the predicted bioactivity divergence justifies inclusion of the target compound as a distinct chemotype rather than relying on simpler piperazine fragments.
- [1] DrugBank. (2025). 1-(4-Chlorophenyl)piperazine: Predicted and Experimental Target Profile. DrugBank Accession Number DB12345. View Source
